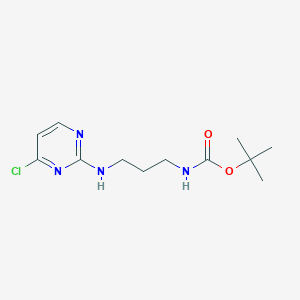
Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate is a useful research compound. Its molecular formula is C12H19ClN4O2 and its molecular weight is 286.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate, also known by its CAS number 629645-55-2, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂ClN₃O₂
- Molecular Weight : 229.66 g/mol
- CAS Number : 629645-55-2
- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the chloropyrimidine moiety suggests potential inhibitory effects on kinases and other enzymes critical in cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has been observed to inhibit specific kinases, which play a crucial role in cell proliferation and survival.
- Antioxidative Properties : Similar compounds have shown potential as antioxidative agents, reducing oxidative stress in cellular models .
- Modulation of Signaling Pathways : It may influence pathways such as the Akt/Nrf2/HO-1 axis, which are pivotal in cellular responses to stress and inflammation .
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study highlighted that related compounds exhibited protective effects against amyloid-beta (Aβ)-induced toxicity in astrocytes, suggesting a potential application in Alzheimer's disease treatment . The reduction in pro-inflammatory cytokines like TNF-α was significant, indicating a mechanism involving inflammation modulation. -
Kinase Inhibition :
Research on structurally similar compounds revealed that modifications such as the introduction of tert-butyl groups resulted in enhanced selectivity against certain kinases like CDK16. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy .
Propiedades
IUPAC Name |
tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKCSJGHOHWPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














